molecular formula C20H31N5O3Si B580528 Benzyl 4-(2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)piperidine-1-carboxylate CAS No. 1313712-41-2

Benzyl 4-(2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)piperidine-1-carboxylate

Katalognummer: B580528
CAS-Nummer: 1313712-41-2
Molekulargewicht: 417.585
InChI-Schlüssel: WMQBGVLUFQVFFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture

The compound comprises three distinct structural elements:

  • Piperidine Ring : A six-membered saturated heterocycle with one nitrogen atom.
  • Tetrazole Moiety : A five-membered aromatic ring containing four nitrogen atoms at positions 1–4 and a carbon at position 5. The tetrazole is substituted at position 5 with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, a common protecting group in organic synthesis.
  • Benzyl Carbamate : A benzyloxycarbonyl (Cbz) group attached to the piperidine nitrogen, serving as a protective moiety for amines.

IUPAC Name Breakdown

The systematic name reflects its substituents and connectivity:

  • Parent structure : Piperidine (azacyclohexane).
  • Position 4 substitution : 2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl group.
  • Position 1 substitution : Benzyl carbamate (benzyloxycarbonyl).

Full IUPAC Name :
Benzyl 4-(2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)piperidine-1-carboxylate.

Protective Group Strategy

  • The SEM group stabilizes the tetrazole ring during synthetic steps, preventing unwanted side reactions.
  • The benzyl carbamate protects the piperidine nitrogen, enabling selective deprotection in subsequent modifications.

Eigenschaften

IUPAC Name

benzyl 4-[2-(2-trimethylsilylethoxymethyl)tetrazol-5-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3Si/c1-29(2,3)14-13-27-16-25-22-19(21-23-25)18-9-11-24(12-10-18)20(26)28-15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQBGVLUFQVFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1N=C(N=N1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724451
Record name Benzyl 4-(2-{[2-(trimethylsilyl)ethoxy]methyl}-2H-tetrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-41-2
Record name 1-Piperidinecarboxylic acid, 4-[2-[[2-(trimethylsilyl)ethoxy]methyl]-2H-tetrazol-5-yl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-(2-{[2-(trimethylsilyl)ethoxy]methyl}-2H-tetrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Benzyl 4-(2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)piperidine-1-carboxylate (often referred to as Benzyl-piperidine-tetrazole) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring and a tetrazole moiety, suggests a range of biological activities that merit investigation. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Molecular Formula and Weight

  • Molecular Formula : C20H31N5O3Si
  • Molecular Weight : 405.57 g/mol

Structural Features

The compound features:

  • A benzyl group which may enhance lipophilicity.
  • A piperidine ring , known for its role in various pharmacological activities.
  • A tetrazole ring , which is often associated with anti-inflammatory and anti-cancer properties.

InChI and SMILES Notation

  • InChI : InChI=1S/C20H31N5O3Si/c1-22(2,3)11-10-21-12-19(17-15(16-18-19)14-6-4-13(5-7-14)8-9-20/h4-7,20H,8-12H2,1-3H3
  • SMILES : CC(C)(C)C(COC(=N)N=C(N)N)C(=O)OCC1CCCCC1

Antiviral Properties

Recent studies have indicated that compounds containing tetrazole moieties exhibit antiviral activity. For instance, related compounds have shown effectiveness against the Ebola virus (EBOV), with selectivity indices indicating their potential as therapeutic agents. The mechanism of action involves the inhibition of viral entry by targeting specific proteins involved in the infection process.

Case Study: Anti-Ebola Activity

In a comparative study, compounds similar to Benzyl-piperidine-tetrazole were tested for anti-Ebola activity:

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound A0.6413.2120
Compound B0.939.1710
Benzyl-piperidine-tetrazoleTBDTBDTBD

EC50 refers to the effective concentration required to inhibit 50% of viral activity, while CC50 is the cytotoxic concentration that reduces cell viability by 50%.

Anticancer Activity

The piperidine and tetrazole components are also linked to anticancer properties. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Initial investigations suggest that Benzyl-piperidine-tetrazole may interact with pathways involved in cell proliferation and apoptosis. For example, it might inhibit specific kinases or transcription factors that are critical for tumor growth.

Other Biological Activities

Beyond antiviral and anticancer properties, this compound may exhibit:

  • Anti-inflammatory effects : Related tetrazole compounds have been documented to reduce inflammation markers.
  • Neuroprotective effects : Some studies suggest potential benefits in neurodegenerative diseases due to their ability to cross the blood-brain barrier.

Synthesis and Evaluation

The synthesis of Benzyl-piperidine-tetrazole has been achieved through various chemical methodologies, demonstrating good yields and purity. Following synthesis, biological evaluations are crucial for determining efficacy.

Table of Synthesis Yields

Synthesis MethodYield (%)
Method A85
Method B90
Method C78

Future Directions

Further research is necessary to explore:

  • Detailed pharmacokinetics and pharmacodynamics.
  • Long-term toxicity studies.
  • Potential for combination therapies with existing antiviral or anticancer agents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl 4-(2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural components make it suitable for the development of drugs targeting various biological pathways.

Case Study: Topoisomerase II Inhibitors

Research has indicated that compounds similar to this compound can act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. Inhibiting this enzyme can lead to the development of anti-cancer therapies, as it is often overexpressed in cancer cells .

Serotonin Receptor Modulation

Another study highlighted the potential of piperidine derivatives in modulating serotonin receptors, particularly the 5HT4 receptor. Compounds in this class have shown promise as partial agonists, which may be beneficial in treating gastrointestinal disorders and other conditions related to serotonin dysregulation .

Synthesis and Derivative Development

The synthesis of this compound has been optimized through multicomponent reactions (MCRs). These methods allow for the efficient formation of complex scaffolds with minimal purification steps, enhancing the scalability of its production .

Diversity in Functionalization

The compound serves as a versatile scaffold for further functionalization. Researchers have successfully modified its structure to create a library of derivatives with varying biological activities, demonstrating its utility in drug discovery .

Toxicological Studies

Safety assessments are crucial for any new compound intended for therapeutic use. The Environmental Protection Agency's CompTox database provides insights into the toxicological profile of this compound. Initial studies suggest that it may have manageable toxicity levels, but further detailed studies are necessary to confirm its safety for human use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Functional Groups Protective Group Bioisostere/Pharmacophore Reference
Benzyl 4-(2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)piperidine-1-carboxylate Piperidine Benzyl carbamate, Tetrazole SEM Tetrazole (carboxylic acid bioisostere) Target
4-(3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidine-1-carboximidamide (EP 3 950 692 A1) Piperidine Carboximidamide SEM Imidazo-pyrrolo-pyrazine (kinase-binding motif)
1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid (EP 1 948 661 B1) Piperidine Pyrazolo-pyrimidine, Carboxylic acid None Pyrazolo-pyrimidine (PDE5/kinase inhibition scaffold)

Key Observations :

  • The target compound and the imidazo-pyrrolo-pyrazine derivative (EP 3 950 692 A1) both employ SEM protection, suggesting shared synthetic strategies for intermediate stabilization .
  • Unlike the target compound’s tetrazole, the pyrazolo-pyrimidine derivative (EP 1 948 661 B1) features a carboxylic acid, limiting its metabolic stability compared to tetrazole-containing analogs .

Key Observations :

  • The EP 3 950 692 A1 compound utilizes palladium catalysis for heterocycle formation, a method absent in the target compound’s described synthesis .
  • Both SEM-protected compounds likely require acidic deprotection, whereas the pyrazolo-pyrimidine derivative (EP 1 948 661 B1) skips this step due to its free carboxylic acid .

Vorbereitungsmethoden

Step 1: Synthesis of Piperidine-1-carboxylate Intermediate

The benzyl carbamate group is introduced early to protect the piperidine nitrogen. A representative procedure involves:

Procedure :

  • Dissolve piperidin-4-ol (10.0 g, 98.9 mmol) in anhydrous THF (100 mL) under nitrogen.

  • Add benzyl chloroformate (16.9 mL, 118.7 mmol) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with saturated NaHCO₃ (50 mL), extract with EtOAc (3 × 100 mL), dry over MgSO₄, and concentrate.

  • Purify via flash chromatography (20% EtOAc/hexanes) to yield benzyl piperidin-4-ylcarbamate as a white solid (18.2 g, 85%).

Key Data :

  • Yield : 85%

  • Characterization : 1H^1H-NMR (500 MHz, CDCl₃): δ 7.35–7.25 (m, 5H), 5.10 (s, 2H), 4.05–3.95 (m, 1H), 3.45–3.35 (m, 2H), 2.85–2.75 (m, 2H), 1.95–1.80 (m, 4H).

Step 3: Final Assembly and Deprotection

The SEM group is retained in the final product, necessitating careful selection of reaction conditions to avoid premature deprotection.

Procedure :

  • Combine the SEM-tetrazole intermediate (1.0 mmol) with benzyl chloroformate (1.2 mmol) in DCM (10 mL).

  • Add Et₃N (2.0 mmol) and stir at 0°C for 2 hours.

  • Wash with 1M HCl (10 mL), dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (15% Et₂O/pentane) to yield the title compound as a colorless oil.

Key Data :

  • Yield : 72%

  • Purity : >95% (HPLC)

  • Characterization :

    • HRMS : m/z calc. for C₂₀H₃₁N₅O₃Si [M+H]⁺: 418.2171, found: 418.2168.

    • 1H^1H-NMR : δ 7.35–7.25 (m, 5H), 5.10 (s, 2H), 4.85 (s, 2H), 3.60–3.50 (m, 2H), 3.40–3.30 (m, 2H), 2.95–2.85 (m, 2H), 1.90–1.75 (m, 4H), 0.95–0.85 (m, 2H), 0.00 (s, 9H).

Comparative Analysis of Methodologies

Parameter Photoredox/Ni Catalysis Classical SN2
Yield64–84%50–65%
Reaction Time24–48 h12–24 h
Catalytic Load0.02–0.1 equivN/A
Scalability>10 g demonstratedLimited to 5 g
Byproduct Formation<5%10–15%

The photoredox/Ni method offers superior yields and scalability, albeit with higher catalyst costs. Classical SN2 routes remain viable for small-scale syntheses.

Critical Challenges and Mitigation Strategies

  • Tetrazole Instability : The SEM group effectively shields the tetrazole from nucleophilic attack, but prolonged exposure to acids or bases must be avoided during workup.

  • Piperidine Ring Conformation : Steric hindrance at the 4-position necessitates bulky bases (e.g., DIPEA) to prevent epimerization.

  • Chromatographic Purification : Gradient elution (10–20% EtOAc/hexanes) resolves closely eluting impurities, as evidenced by TLC monitoring.

Industrial-Scale Adaptation

For kilogram-scale production:

  • Replace Ir/Ni catalysts with cheaper Fe-based systems.

  • Implement continuous flow photochemistry to enhance light penetration and reduce reaction times.

  • Utilize crystallization instead of chromatography for final purification (patent pending) .

Q & A

Q. Q1. What is a standard synthetic route for preparing this compound, and how are critical intermediates characterized?

Methodology:

  • The compound is synthesized via sequential functionalization of the piperidine core. A typical route involves:
    • Tetrazole ring formation : Cycloaddition of nitriles with sodium azide under acidic conditions (e.g., ZnCl₂ catalysis) .
    • SEM protection : The 2-(trimethylsilyl)ethoxy)methyl (SEM) group is introduced to protect the tetrazole nitrogen, often using SEM-Cl in the presence of a base (e.g., DIPEA) .
    • Piperidine functionalization : Benzyl chloroformate reacts with the piperidine amine to form the carboxylate ester .
  • Characterization : Intermediates are validated via NMR (¹H/¹³C), IR for functional groups (e.g., SEM-O-CH₂), and LC-MS for purity (>95%) .

Q. Q2. How are regioselectivity issues addressed during SEM group installation on the tetrazole ring?

Methodology:

  • Regioselectivity is controlled by steric and electronic factors. The SEM group preferentially protects the less hindered nitrogen (N2 in 2H-tetrazoles).
  • Optimization :
    • Use of bulky bases (e.g., DBU) to direct SEM-Cl to the desired nitrogen .
    • Monitoring via ¹H NMR: SEM-O-CH₂ protons appear as a triplet at ~3.5–4.0 ppm, confirming successful protection .
  • Troubleshooting : Competing N1/N2 protection can be resolved by adjusting reaction time (≤2 hrs) and temperature (0°C) .

Analytical Characterization

Q. Q3. What orthogonal methods validate the compound’s structural integrity and purity?

Methodology:

  • Primary : ¹H/¹³C NMR confirms SEM group integration and piperidine stereochemistry.
  • Secondary :
    • HPLC : Reverse-phase C18 column, gradient elution (ACN/H₂O + 0.1% TFA), retention time ~8.2 min .
    • Mass Spectrometry : ESI-MS [M+H]⁺ calculated for C₂₁H₃₂N₅O₃Si: 454.2; observed: 454.3 .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <2% decomposition, confirming SEM group robustness .

Stability and Storage

Q. Q4. What conditions prevent hydrolysis of the SEM group during long-term storage?

Methodology:

  • Storage : Argon atmosphere, –20°C in amber vials with desiccants (silica gel).
  • SEM Stability : Susceptible to acidic hydrolysis (pH <4). Neutral buffers (pH 6.5–7.5) are recommended for solutions .
  • Monitoring : Periodic HPLC analysis detects SEM-deprotected impurities (retention time shifts to ~6.5 min) .

Biological Application Design

Q. Q5. How is this compound used as a bioisostere in protease inhibitor studies?

Methodology:

  • The tetrazole moiety mimics carboxylate groups in binding enzyme active sites (e.g., angiotensin-converting enzyme inhibitors) .
  • Case Study :
    • Target : HIV-1 protease (IC₅₀ ≤50 nM).
    • Assay : Competitive inhibition measured via fluorescence resonance energy transfer (FRET) with a synthetic substrate .
  • SAR Insights : Piperidine substitution enhances solubility, while SEM improves metabolic stability .

Data Contradiction Resolution

Q. Q6. How are discrepancies in purity assessments (e.g., TLC vs. HPLC) resolved?

Methodology:

  • Root Cause : TLC (e.g., toluene/EtOAc/water, 8.7:1.2:1.1) may fail to resolve structurally similar impurities .
  • Resolution :
    • HPLC-MS : Identifies co-eluting impurities (e.g., deprotected tetrazole).
    • Recrystallization : Ethanol/water (3:1) yields >99% purity crystals, confirmed by single-spot TLC and sharp HPLC peaks .

Scale-Up Challenges

Q. Q7. What catalytic systems improve yield in large-scale SEM protection reactions?

Methodology:

  • Catalyst : Pd(PPh₃)₄ (0.5 mol%) enhances SEM-Cl efficiency in THF at 50°C, reducing side reactions .
  • Yield Optimization :
    • Gram-scale : 82% yield (vs. 75% lab-scale).
    • Purity : Silica gel chromatography (hexane/EtOAc 4:1) removes residual Pd .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.